Product packaging for Spiro[2.3]hexane-5-carboxylic acid(Cat. No.:CAS No. 1273567-26-2)

Spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B1454636
CAS No.: 1273567-26-2
M. Wt: 126.15 g/mol
InChI Key: CVBIZOAMGIAMEP-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry and Drug Design

Spirocycles, which are ring systems where two rings are joined by a single common atom, are increasingly recognized for their valuable properties in organic chemistry and medicinal chemistry. tandfonline.combldpharm.com Their inherent three-dimensional nature allows for the projection of functional groups in distinct spatial orientations, a feature that is highly desirable in the design of new drugs. tandfonline.comrsc.org This contrasts with the often-planar structures of many traditional aromatic compounds. tandfonline.com

The incorporation of spirocyclic scaffolds, such as the spiro[2.3]hexane system, can lead to several advantages in drug design:

Increased Three-Dimensionality: The rigid, non-planar structure of spirocycles can enhance the binding affinity and selectivity of a drug molecule for its biological target. tandfonline.combldpharm.com

Improved Physicochemical Properties: Spiro-containing systems can modulate properties like water solubility, lipophilicity (logP), and metabolic stability. bldpharm.com The increased sp3 character of these molecules is often associated with a higher probability of success in clinical development. bldpharm.com

Novelty and Patentability: The unique structures of spirocycles offer opportunities for creating novel chemical entities with new intellectual property.

Spirocyclic motifs are found in a variety of natural products, demonstrating their biological relevance. tandfonline.comnih.gov Their unique structural and conformational features make them attractive targets for synthetic chemists and key components in the development of the next generation of therapeutics. rsc.org

Historical Context and Evolution of Spiro[2.3]hexane Synthesis

The synthesis of spiro[2.3]hexane systems has evolved significantly over time, driven by the increasing interest in their unique structural properties. Early methods for constructing spirocycles often involved intramolecular cyclization reactions. wikipedia.org The synthesis of strained spiro rings like spiro[2.3]hexanes has presented particular challenges due to the inherent ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) components. nih.gov

Key developments in the synthesis of spiro[2.3]hexanes include:

Cyclopropanation Reactions: Various methods for cyclopropanation of methylenecyclobutanes have been developed. For instance, the use of diazomethane (B1218177) with a palladium acetate (B1210297) catalyst has been employed for spirocyclization.

Rearrangement Reactions: Certain rearrangement reactions have been utilized to create the spiro[2.3]hexane framework. nih.gov

Modern Synthetic Methods: More recent advancements have focused on developing more efficient and versatile synthetic routes. These include transition-metal-free cyclopropanation methods and photoinduced syntheses. researchgate.netrsc.org For example, a method employing trimethylaluminum (B3029685) (Me3Al) and diiodomethane (B129776) (CH2I2) has been developed for the synthesis of substituted spiro[2.3]hexanes. researchgate.net

The synthesis of functionalized spiro[2.3]hexanes, such as spiro[2.3]hexane-5-carboxylic acid and its derivatives, has been a key focus, enabling their exploration in various research applications. researchgate.net

Scope and Research Focus on this compound

Current research on this compound and its derivatives is multifaceted, exploring its potential as a building block in medicinal chemistry and materials science. The presence of the carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

The primary areas of research focus include:

Medicinal Chemistry: The spiro[2.3]hexane scaffold is being investigated as a bioisostere for other cyclic systems in drug candidates. researchgate.net Researchers are exploring how the unique three-dimensional structure of spiro[2.3]hexane derivatives can lead to improved pharmacological properties, such as enhanced target selectivity and better pharmacokinetic profiles. bldpharm.comresearchgate.net

Organic Synthesis: The strained nature of the spiro[2.3]hexane system makes it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies. nih.gov

Pesticide Development: Spirocyclic compounds, in general, have shown promise in the development of new pesticides with unique modes of action, potentially overcoming existing resistance issues. nih.gov

The table below provides a summary of the key properties of this compound and a related derivative.

PropertyThis compound5-(trifluoromethyl)this compound
CAS Number 1273567-26-22172559-48-5
Molecular Formula C7H10O2C8H9F3O2
Molecular Weight 126.15 g/mol 194.15 g/mol
InChIKey CVBIZOAMGIAMEP-UHFFFAOYSA-NLGDXJQNHGZILAQ-UHFFFAOYSA-N
Predicted XlogP 1.22.2

Data sourced from PubChem and other chemical suppliers. chemicalbook.comuni.luuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1454636 Spiro[2.3]hexane-5-carboxylic acid CAS No. 1273567-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBIZOAMGIAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273567-26-2
Record name spiro[2.3]hexane-5-carboxylic acid
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Synthetic Strategies and Methodologies for Spiro 2.3 Hexane 5 Carboxylic Acid and Its Analogues

Foundational Synthetic Approaches to the Spiro[2.3]hexane Core

The construction of the spiro[2.3]hexane scaffold is the primary challenge in the synthesis of its derivatives. Key methodologies include cyclopropanation reactions and strategic ring expansions or contractions.

Cyclopropanation of methylenecyclobutane (B73084) derivatives is a direct and common method for creating the spiro[2.3]hexane core. A variety of cyclopropanating agents and reaction conditions have been explored to achieve this transformation.

One notable approach involves a green chemistry protocol using visible-light irradiation without the need for harmful or toxic reagents. rsc.org This method allows for the construction of spirocyclic scaffolds from alkenes with low reactivity under mild conditions. rsc.org Another effective method employs the use of trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂). When substituted alkylidenecyclobutanes are treated with this reagent system in dichloromethane (B109758) (CH₂Cl₂), they exclusively yield 1,1-disubstituted spiro[2.3]hexanes. researchgate.net

The Simmons-Smith reaction and its modifications are also widely used for cyclopropanation. rsc.org These reactions typically involve an organozinc carbenoid that reacts with an alkene. rsc.org For instance, the cyclopropanation of 3-methylenecyclobutanecarbonitrile (B110589) has been successfully demonstrated, producing the corresponding spiro[2.3]hexane derivative. acs.org Furthermore, transition metal catalysts, particularly those based on rhodium, are effective in decomposing diazo compounds to generate carbenes for cyclopropanation. rsc.org An electrochemical approach has also been developed, which utilizes the electrolysis of thianthrene (B1682798) in the presence of an alkene to achieve a formal coupling with a carbon pronucleophile, leading to cyclopropanes with high diastereoselectivity. nih.gov

Table 1: Selected Cyclopropanation Reactions for Spiro[2.3]hexane Scaffold Construction

Starting Material Reagents/Conditions Product Key Features
Alkenes of low reactivity Visible-light irradiation Functionalized spiro[2.3]hexane Green protocol, mild conditions, additive-free. rsc.org
Substituted alkylidenecyclobutanes Me₃Al, CH₂I₂ in CH₂Cl₂ 1,1-disubstituted spiro[2.3]hexanes High yield and exclusivity for spiro[2.3]hexane products. researchgate.net
3-Methylene-cyclobutanecarbonitrile Not specified in abstract Spiro[2.3]hexane-1-carbonitrile diastereomers Key step in the synthesis of spiro[2.3]hex-1-ene. acs.org
Alkenes and methylene (B1212753) pronucleophiles Electrolysis of thianthrene Substituted cyclopropanes High diastereoselectivity, broad functional group tolerance. nih.gov

Ring expansion and contraction reactions provide alternative routes to the spiro[2.3]hexane framework, often starting from more readily available ring systems. A key strategy involves the ring expansion of 1-oxaspiro[2.3]hexanes, which are epoxides of methylenecyclobutanes. nih.gov Under Lewis acidic conditions, these epoxides can rearrange to form cyclopentanones, a reaction driven by the release of ring strain. nih.gov

Another documented transformation is the conversion of a spiro[2.2]pentane system to a spiro[2.3]hexane. researchgate.net Specifically, reacting substituted alkylidenecyclopropanes with trimethylaluminum and diiodomethane in dichloromethane surprisingly led to the formation of 1,1-disubstituted spiro[2.3]hexanes instead of the expected spiro[2.2]pentanes. researchgate.net This suggests a rearrangement or insertion mechanism is at play. The solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system has also been studied, indicating the potential for rearrangements within the spiro[2.3]hexane framework itself. acs.org

Targeted Synthesis of Spiro[2.3]hexane-5-carboxylic Acid

Once the spiro[2.3]hexane core is established, the next critical step is the introduction and potential modification of the carboxylic acid group at the 5-position of the cyclobutane (B1203170) ring.

The introduction of a carboxyl group can be achieved through various standard synthetic transformations. wikipedia.org A common precursor for a carboxylic acid is a nitrile group (-CN), which can be hydrolyzed under acidic or basic conditions. A synthetic route starting with 3-methylene-cyclobutanecarbonitrile, followed by cyclopropanation, would yield a spiro[2.3]hexane carbonitrile. acs.org This nitrile could then be hydrolyzed to produce the target spiro[2.3]hexane-1-carboxylic acid, an isomer of the title compound. To obtain the 5-carboxylic acid, the starting material would need to be appropriately substituted.

Alternatively, a carboxyl group can be generated via the oxidation of a primary alcohol. For example, a spiro[2.3]hexane derivative bearing a hydroxymethyl group at the desired position could be oxidized using standard oxidizing agents to yield the corresponding carboxylic acid. The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides involved a key intermediate, 9-(6-hydroxymethylspiro[2.3]hexane)-4-adenine, highlighting the accessibility of such alcohol precursors. nih.govacs.org

Controlling the stereochemistry of the spiro[2.3]hexane system is crucial, particularly for applications in medicinal chemistry and materials science. Both diastereoselective and enantioselective methods have been developed.

A significant breakthrough in the enantioselective synthesis of spiro[2.3]hexane derivatives was achieved through enzymatic resolution. nih.govacs.org In the synthesis of novel spiro[2.3]hexane nucleosides, a racemic alcohol intermediate was resolved using Pseudomonas cepacia lipase (B570770). This enzyme selectively acetylated one enantiomer, allowing for the separation of the (+)-acetate and the unreacted (-)-alcohol, both with high enantiomeric purity. nih.govacs.org

Diastereoselectivity is often controlled during the cyclopropanation step. For example, hydroxyl-directed epoxidation of a cyclobutene (B1205218) precursor has been shown to proceed with excellent diastereoselectivity, which can then be used to form a specific diastereomer of the spiro[2.3]hexane system. nih.gov Furthermore, modern cyclopropanation methods, such as those employing electrolysis with thianthrene, have demonstrated high diastereoselectivity. nih.gov Michael-initiated ring closure (MIRC) reactions also offer a powerful strategy for achieving stereocontrol in cyclopropane (B1198618) formation, which can be applied to the synthesis of chiral spiro[2.3]hexane structures. rsc.org

Table 2: Enantioselective Synthesis of a Spiro[2.3]hexane Derivative

Substrate Enzyme/Reagent Products Key Outcome
Racemic spiro[2.3]hexane alcohol Pseudomonas cepacia lipase (+)-acetate and (-)-alcohol Successful enzymatic resolution to obtain enantiomerically pure compounds. nih.govacs.org

Advanced Synthetic Protocols for this compound Derivatives

Advanced synthetic protocols aim to improve the efficiency, selectivity, and environmental footprint of the synthesis. For spiro[2.3]hexane derivatives, this includes the development of catalytic and stereocontrolled reactions.

The photoinduced, additive-free synthesis of functionalized spiro[2.3]hexanes represents a significant advancement. rsc.org This method is not only environmentally friendly but also operationally simple and scalable, offering a modern alternative to traditional reagent-heavy approaches. rsc.org

Furthermore, the development of highly stereoselective methods, such as the enzymatic resolutions and diastereoselective cyclopropanations previously mentioned, are central to advanced synthesis in this area. nih.govnih.govacs.org The ability to control the absolute and relative stereochemistry of the final product is a hallmark of an advanced synthetic strategy. The design of a genetically encodable, strained spiro[2.3]hex-1-ene for use in superfast photoclick chemistry showcases the application of advanced synthetic chemistry to create novel, functionalized spiro[2.3]hexane derivatives for biological studies. acs.org

Transition-Metal-Catalyzed Transformations for Spiro[2.3]hexane Systems

Transition-metal catalysis offers a powerful and versatile toolkit for the construction of complex molecular architectures, including the strained spiro[2.3]hexane framework. nih.gov These methods often provide high levels of selectivity and efficiency under mild reaction conditions. nih.gov A variety of transition metals, such as palladium, rhodium, silver, copper, and gold, have been successfully employed in the synthesis of spirocyclic compounds. nih.govrsc.org

One prominent strategy involves the cycloisomerization of appropriate unsaturated precursors. For instance, transition metal catalysts can facilitate the rearrangement of polyunsaturated substrates containing olefin, alkyne, or allene (B1206475) functionalities to form the desired spirocyclic systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Hiyama, and Sonogashira reactions, represent another important class of transformations that can be adapted for the synthesis of spiro[2.3]hexane derivatives. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nih.gov

Furthermore, metal-catalyzed carbene transfer reactions from diazo compounds are a common method for cyclopropanation, a key step in forming the spiro[2.3]hexane core. researchgate.net While rhodium catalysts are frequently used, recent advancements have explored the use of other metals to achieve these transformations under milder conditions. nih.govresearchgate.net Silver catalysts, for example, have shown promise in nitrene transfer reactions, which can be adapted for C-H bond amination, offering a pathway to functionalized spirocyclic structures. chemrxiv.org The choice of metal and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of these reactions. rsc.orgchemrxiv.org

Table 1: Examples of Transition Metals in Spiro[2.3]hexane Synthesis

Metal Catalyst Reaction Type Reference
Palladium (Pd) Cross-coupling, Cycloisomerization nih.govnih.gov
Rhodium (Rh) Carbene Transfer, Cycloisomerization nih.govrsc.org
Silver (Ag) Cycloisomerization, Nitrene Transfer nih.govchemrxiv.org
Copper (Cu) Cycloisomerization nih.gov
Gold (Au) Cycloisomerization nih.gov

Photoinduced and Radical-Mediated Routes to Spiro[2.3]hexane Scaffolds

Photoinduced and radical-mediated reactions have emerged as powerful and green alternatives for the synthesis of spiro[2.3]hexane scaffolds. These methods often proceed under mild conditions, avoiding the use of toxic or harsh reagents. rsc.org

A notable photochemical approach involves the visible-light-mediated transformation of diazo compounds. researchgate.net In these reactions, a photocatalyst or an iron catalyst can convert the diazo compound into a carbon radical. This radical can then add to an alkene to generate a new radical species, which subsequently forms the cyclopropane ring of the spiro[2.3]hexane system. researchgate.net An advantage of this method is its high functional group tolerance and the ability to proceed under additive-free conditions. researchgate.netrsc.org

Radical-mediated strategies also provide a viable route to spiro[2.3]hexanes. For instance, the radical addition to methylenecyclopropanes can initiate a cascade of reactions leading to the formation of the spirocyclic core. These reactions can be initiated by various radical precursors and offer a high degree of control over the final product's structure.

A general and environmentally friendly protocol for spiro[2.3]hexane synthesis utilizes visible-light irradiation of alkenes that are typically considered to have low reactivity. rsc.org This method is operationally simple, scalable, and tolerates a wide range of functional groups. Mechanistic studies suggest that the crucial C-C bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org

Multi-Component and Cascade Reactions in Spiro[2.3]hexane Synthesis

Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to constructing complex molecules like spiro[2.3]hexanes from simple starting materials in a single pot. nih.govmdpi.com These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates, thereby saving time, resources, and reducing waste. mdpi.comrsc.org

The synthesis of spirocyclic systems can be achieved through MCRs that strategically combine several reactants to build the intricate spiro framework. For example, a reaction involving an isatin, an active methylene compound like ethyl cyanoacetate, and a bis-nucleophile can lead to the formation of tetracyclic spiroheterocycles. nih.gov The Ugi and Passerini reactions are other well-known MCRs that can be adapted for the synthesis of diverse scaffolds, which could potentially be elaborated into spiro[2.3]hexane derivatives. nih.govmdpi.com

Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. nih.gov A notable example is the synthesis of bipyrimidine derivatives from 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides. This complex cascade involves the formation of five new bonds and the cleavage of one bond in a single operation. rsc.org While not directly yielding spiro[2.3]hexanes, this illustrates the power of cascade reactions in rapidly building molecular complexity, a principle that can be applied to the design of synthetic routes toward spirocyclic compounds. The strategic design of substrates can allow for an initial intermolecular reaction to be followed by an intramolecular cyclization to form the spirocyclic core.

Scale-Up and Process Optimization in this compound Production

The successful transition of a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires careful consideration of several factors, including reaction conditions, safety, cost-effectiveness, and environmental impact. While specific details on the large-scale production of this compound are not extensively documented in the public domain, general principles of process optimization can be applied.

A key aspect of scaling up is the selection of a robust and efficient synthetic methodology. For instance, a multi-step synthesis that has been successfully scaled for a related spirocyclic proline derivative involved the use of readily available starting materials like cyclic ketones and esters. chemrxiv.org The process was optimized to produce multigram quantities, with one run yielding up to 36 grams of the target proline. chemrxiv.org This demonstrates that with careful planning, complex spirocyclic structures can be produced on a larger scale.

Process optimization often involves a high-throughput experimentation (HTE) platform to rapidly screen various reaction parameters such as solvents, catalysts, ligands, and oxidants. chemrxiv.org This approach can identify optimal conditions that lead to high conversions and selectivities, while also considering the use of less hazardous and more environmentally friendly solvents to replace traditional choices like chlorinated solvents. chemrxiv.org For instance, in silver-catalyzed nitrene transfer reactions, unexpected solvents were identified that provided high yields and selectivities, offering viable alternatives for industrial applications. chemrxiv.org

Furthermore, adapting protocols for multigram synthesis often requires adjustments to reaction conditions to maintain yield and purity. chemrxiv.org The ability to scale a synthesis without significant changes in the procedure is a hallmark of a well-designed and robust process. chemrxiv.org

Structural Characterization and Conformational Analysis of Spiro 2.3 Hexane 5 Carboxylic Acid Derivatives

High-Resolution Spectroscopic Analysis for Spiro[2.3]hexane Structure Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural characterization of spiro[2.3]hexane systems. These methods provide critical information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of the molecule, which collectively define its three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Spiro[2.3]hexane Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structures of spiro[2.3]hexane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the spirocyclic framework.

In the case of spiro[2.3]hexane-5-carboxylic acid and its derivatives, the chemical shifts of the cyclopropyl (B3062369) and cyclobutyl protons and carbons are particularly informative. For instance, in spiro[3.3]heptane-2-carboxylic acid, 6-oxo-, a related spirocyclic compound, the proton NMR spectrum shows distinct signals for the protons on the cyclobutane (B1203170) rings, which can be assigned based on their coupling patterns and chemical shifts.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the spirocyclic nature of the molecule and the position of substituents. For complex derivatives, such as 5-azaspiro[2.3]hexane derivatives, computational modeling of NMR parameters can be used in conjunction with experimental data to assign the relative stereochemistry of chiral centers. beilstein-journals.org

Vibrational and Electronic Spectroscopy for Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. The characteristic stretching frequency of the carbonyl group (C=O) in the carboxylic acid moiety typically appears in the region of 1700-1725 cm⁻¹. The O-H stretching vibration of the carboxylic acid is also readily identifiable as a broad band in the range of 2500-3300 cm⁻¹.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, can offer insights into the electronic transitions within the molecule. While the parent spiro[2.3]hexane core does not exhibit significant absorption in the UV-Vis region, the presence of chromophoric substituents can lead to characteristic absorption bands.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. For this compound and its derivatives, X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation in the solid state. eurjchem.comresearchgate.net

The crystal structure of a spiro derivative, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, revealed a triclinic crystal system with the space group P-1. eurjchem.com Such detailed structural information is crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice. eurjchem.comresearchgate.net

Conformational Dynamics and Strain Analysis in Spiro[2.3]hexane Scaffolds

The spiro[2.3]hexane framework is characterized by significant ring strain and conformational rigidity, which are key determinants of its chemical reactivity and biological activity.

Ring Strain and its Influence on Spiro[2.3]hexane Reactivity and Stability

The presence of the three-membered cyclopropane (B1198618) and four-membered cyclobutane rings in the spiro[2.3]hexane system results in substantial ring strain. wikipedia.orglibretexts.orglibretexts.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). wikipedia.orglibretexts.orglibretexts.org

The high ring strain in spiro[2.3]hexanes makes them susceptible to ring-opening reactions, which can be exploited in synthetic chemistry. nih.govrsc.org For example, Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes can lead to the formation of cyclopentanone (B42830) derivatives, driven by the release of strain energy. nih.gov The reactivity of the spiro[2.3]hexane core can be modulated by the introduction of substituents.

CompoundRing Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane (B81311)0

This table presents the approximate ring strain energies of common cycloalkanes, illustrating the high strain associated with three- and four-membered rings.

Conformational Restriction and Rigidity in Spiro[2.3]hexane Systems

The spirocyclic nature of the spiro[2.3]hexane scaffold severely restricts the conformational freedom of the molecule. beilstein-journals.org Unlike acyclic or larger cyclic systems, which can adopt multiple low-energy conformations, the spiro[2.3]hexane core is relatively rigid. This conformational rigidity is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target by pre-organizing the molecule in a bioactive conformation.

The synthesis of conformationally "frozen" analogues of bioactive molecules, such as L-glutamic acid, has been achieved using the spiro[2.3]hexane scaffold. beilstein-journals.org By incorporating the pharmacophoric elements onto this rigid framework, the resulting molecules are constrained to a specific spatial arrangement, which can be beneficial for their biological activity. Theoretical calculations, such as molecular mechanics and quantum mechanics methods, are often used to explore the conformational landscape of these rigid molecules and to understand the energetic penalties associated with different conformations. beilstein-journals.org

Reactivity Profiles and Reaction Mechanisms of Spiro 2.3 Hexane 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in Spiro[2.3]hexane-5-carboxylic Acid

The carboxylic acid functional group in this compound undergoes standard transformations, such as esterification and amidation, to yield a variety of derivatives. These reactions are fundamental in modifying the compound's properties and for its use as a building block in further synthesis.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through established methods like the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in excess, to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com For instance, the methyl ester of this compound is a known derivative, formed by reacting the acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com While conventional Brønsted acids are effective, the development of alternative catalysts, including Lewis acids and solid acid catalysts, aims to mitigate issues like side reactions and corrosive waste. rug.nl

Amidation: The synthesis of amides from this compound is another key transformation, resulting in compounds like this compound amide. jwpharmlab.comsigmaaldrich.com Direct amidation can be performed by heating the carboxylic acid with an amine, a process that removes water to favor amide formation. mdpi.com More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid. lookchemmall.com For example, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of various carboxylic acids under mild, basic conditions, providing good to excellent yields. lookchemmall.com

Reaction TypeReagentsProductReference
Esterification (Fischer)Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)This compound, methyl ester masterorganicchemistry.comchemicalbook.com
AmidationAmine (e.g., Ammonia), Coupling Agent or HeatThis compound amide jwpharmlab.commdpi.com

Carbonyl Halides: The carboxylic acid can be converted into more reactive intermediates such as carbonyl halides. Spiro[2.3]hexane-5-carbonyl chloride is a documented derivative, which serves as a versatile precursor for further functionalization. researchgate.netamanote.com The synthesis of such acyl chlorides is typically achieved by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting carbonyl chloride is highly reactive and can readily engage in nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Hydrazides: this compound, hydrazide is another important derivative. echemi.com Hydrazides are typically synthesized from the corresponding esters by reaction with hydrazine (B178648) (N₂H₄). nih.gov This transformation involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. Alternatively, they can be prepared from the acyl halide. These hydrazide derivatives are valuable in medicinal chemistry and as intermediates for synthesizing other heterocyclic compounds.

DerivativeTypical PrecursorTypical ReagentReference
Spiro[2.3]hexane-5-carbonyl chlorideThis compoundThionyl chloride (SOCl₂) researchgate.netamanote.com
This compound, hydrazideThis compound, esterHydrazine (N₂H₄) echemi.comnih.gov

Transformations Involving the Spirocyclic System of this compound Derivatives

The spiro[2.3]hexane core, characterized by its strained cyclopropane (B1198618) and cyclobutane (B1203170) rings, exhibits unique reactivity, particularly under thermal or catalytic conditions.

The high ring strain inherent in the spiro[2.3]hexane system makes it susceptible to ring-opening and rearrangement reactions, which serve to release this strain. nih.gov Thermal rearrangements of unsaturated spiro[2.3]hexane derivatives, such as spiro[2.3]hex-4-enes, have been shown to undergo ring-opening to form allylidenecyclopropanes. sci-hub.seprinceton.edu These intermediates can then undergo further rearrangement to yield derivatives of 3-methylenecyclopentene. sci-hub.se The specific products are often dependent on the substitution pattern and reaction conditions.

Analogous reactivity is observed in related spiroheterocycles. For example, 1-oxaspiro[2.3]hexanes, upon treatment with Lewis acids, undergo a facile ring expansion to produce cyclopentanones. nih.gov This transformation is driven by the release of strain energy and is believed to proceed through a carbocation intermediate stabilized by the adjacent oxygen atom. nih.gov Similarly, the ring-opening hydrolysis of spiro-epoxyoxindoles to form vicinal diols is catalyzed by acids and proceeds via a benzylic carbocation intermediate. rsc.orgnih.gov These examples highlight a general reactivity pattern for strained spirocycles where ring expansion or opening provides a pathway to more stable five-membered ring systems.

Beyond transformations of the carboxylic acid group, the spiro[2.3]hexane skeleton itself can be functionalized. A photoinduced, catalyst-free method has been developed for the synthesis of functionalized spiro[2.3]hexanes from 2,5-dihydrofurans and diazo compounds. researchgate.net This approach demonstrates good functional-group tolerance and operates under mild conditions. researchgate.netrsc.org Another strategy involves the catalytic annulation of methylenecyclopropane (B1220202) with 1,1-dicyanoalkenes, which can selectively form spiro[2.3]hexane-1,1-dicarboxylates depending on the solvent and catalyst system. researchgate.net

Furthermore, specific functional groups can be introduced at defined positions. For example, a method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid has been reported. google.com This synthesis involves transforming the carboxyl group of 3-(methylene)cyclobutanecarboxylic acid into a protected amino group, followed by cyclopropanation to build the spiro[2.3]hexane framework. google.com

Mechanistic Studies of Spiro[2.3]hexane-Based Reactions

Mechanistic investigations provide insight into the pathways governing the reactions of spiro[2.3]hexane derivatives.

Photochemical Synthesis: DFT calculations suggest that the photoinduced synthesis of functionalized spiro[2.3]hexanes may proceed through the formation of an oxonium ylide intermediate, which then undergoes a diradical-mediated rearrangement and cyclization. researchgate.net

Thermal Rearrangements: The thermal isomerization of spiro[2.3]hex-4-enes is proposed to occur via a ring-opening to an allylidenecyclopropane intermediate, which can then rearrange to a more stable 3-methylenecyclopentene. sci-hub.se The high temperatures required (265-450 °C) reflect the energy barrier to cleaving the bonds of the strained ring system. sci-hub.se

Acid-Catalyzed Ring Opening: For the ring-opening of related spiro-epoxides, the proposed mechanism involves initial protonation of the epoxide oxygen by an acid catalyst. nih.gov This is followed by SN1-type ring-opening to form a stable carbocation intermediate. Subsequent nucleophilic attack by water leads to the final diol product. nih.gov A similar carbocation-mediated pathway is suggested for the Lewis acid-promoted rearrangement of 1-oxaspiro[2.3]hexanes to cyclopentanones, driven by the relief of ring strain. nih.gov

Cyclopropanation/Rearrangement: The transformation of certain alkylidenecyclopropanes into spiro[2.3]hexanes using the Me₃Al/CH₂I₂ reagent has been studied. A plausible mechanism involving a cyclopropyl-allyl rearrangement has been suggested for these types of transformations. researchgate.net

These mechanistic studies underscore how the inherent strain of the spiro[2.3]hexane system is a key driver of its reactivity, enabling unique rearrangements and ring-opening reactions that lead to diverse and synthetically useful molecular scaffolds.

Radical Pathways in Spiro[2.3]hexane Scaffold Construction and Transformation

The construction and transformation of the spiro[2.3]hexane framework can proceed through various radical-mediated pathways. These reactions leverage the inherent strain of the bicyclic system to drive bond formation and functionalization.

A notable approach to constructing the spiro[2.3]hexane scaffold involves photoinduced reactions. rsc.org For instance, a general protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed using visible-light irradiation in an additive-free system. rsc.org Mechanistic studies of this process suggest that the formation of the crucial C-C bond occurs almost concurrently with a light-sustained initiation step, indicating a radical-mediated process. rsc.org While this method has been demonstrated for various functionalized spiro[2.3]hexanes, its direct application to the synthesis of this compound would likely involve the use of appropriate precursors bearing a carboxyl or ester group.

Furthermore, radical-radical coupling reactions have been employed to create spiro[2.3]hexane derivatives. One such example is the synthesis of 1,5-dioxaspiro[2.3]hexane, which proceeds through the generation of an N-centered radical and a ketyl radical anion. researchgate.net These radicals then participate in a synergistic process to achieve the desired spirocyclic structure. researchgate.net This highlights the potential for radical-based strategies in the synthesis of diverse spiro[2.3]hexane systems.

The transformation of the spiro[2.3]hexane scaffold can also be initiated by radical species. The high ring strain of the cyclopropane and cyclobutane rings makes them susceptible to ring-opening reactions when subjected to radical conditions, providing a pathway to more complex molecular architectures.

Catalytic Mechanisms in Spiro[2.3]hexane Derivatization

Catalytic methods offer a powerful tool for the selective functionalization of the spiro[2.3]hexane core, including the derivatization of this compound and its related compounds.

Enzymatic catalysis has been successfully applied in the synthesis of spiro[2.3]hexane derivatives. A key example is the synthesis of novel R- and S-spiro[2.3]hexane carbocyclic nucleosides. nih.gov This process utilizes a lipase (B570770) from Pseudomonas cepacia for the kinetic resolution of a racemic intermediate, demonstrating the utility of biocatalysis in achieving stereocontrol in spiro[2.3]hexane chemistry. nih.gov

Transition metal catalysis is another cornerstone in the derivatization of spirocyclic compounds. While direct catalytic derivatization of this compound is not extensively documented, the reactions of its derivatives, such as spiro[2.3]hexane-5-carbonyl chloride, provide valuable insights. The reaction of this acid chloride with phosphorus(III) acid esters suggests the potential for a variety of transition metal-catalyzed cross-coupling and substitution reactions at the 5-position. amanote.com

Furthermore, the general principles of catalytic reactions on strained ring systems can be applied to this compound. For example, transition metal-catalyzed C-H activation or directed reactions could potentially be employed to functionalize the cyclobutane or cyclopropane rings. The carboxylic acid group itself can act as a directing group in certain catalytic transformations, enabling site-selective modifications.

Reaction Type Catalyst/Initiator Key Features Potential Application to this compound
Photoinduced [3+2] CycloadditionVisible LightAdditive-free, mild conditions, radical pathway. rsc.orgConstruction of the spiro[2.3]hexane scaffold with a precursor to the carboxylic acid.
Radical-Radical CouplingLithium-amide induced SETFormation of novel spiro-heterocycles. researchgate.netSynthesis of functionalized spiro[2.3]hexane derivatives.
Enzymatic ResolutionLipase (Pseudomonas cepacia)High stereoselectivity. nih.govSeparation of enantiomers of this compound or its precursors.
Reactions of Acid Chloride-Versatile intermediate for derivatization. amanote.comSynthesis of amides, esters, and other derivatives from the carboxylic acid.

Table 1: Overview of Reaction Pathways for Spiro[2.3]hexane Systems

Derivatization and Functional Analogues of Spiro 2.3 Hexane 5 Carboxylic Acid

Synthesis of Spiro[2.3]hexane-Derived Amino Acids

The synthesis of amino acids incorporating the spiro[2.3]hexane core represents a key area of research, aiming to create conformationally constrained mimics of natural amino acids. These analogues are instrumental in studying protein-ligand interactions and designing peptidomimetics with enhanced stability and activity.

Spiro[2.3]hexane-5-carboxylic Acid as a Precursor for γ-Aminobutyric Acid (GABA) Analogues

This compound is a crucial starting material for the synthesis of novel analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. ipmnet.runih.gov The development of conformationally restricted GABA analogues is a promising strategy for modulating the activity of GABA-related proteins, such as GABA transporters (GATs). researchgate.net By locking the flexible GABA backbone into the rigid spiro[2.3]hexane framework, researchers can investigate the specific conformations required for biological activity. These novel, non-natural spiro[2.3]hexane amino acids are synthesized to create conformationally restricted analogues of GABA. ipmnet.ru

Synthesis of Spiro[2.3]hexane-Based Glutamic Acid and Lysine Analogues

The spiro[2.3]hexane scaffold has also been employed to create analogues of other important amino acids, such as glutamic acid and lysine. researchgate.net For instance, a stereochemical journey around spirocyclic glutamic acid analogs has been explored, highlighting the versatility of this scaffold. nih.gov The synthesis of these analogues often involves multi-step sequences starting from functionalized cyclobutane (B1203170) derivatives. nih.gov While much of the detailed research has focused on the closely related spiro[3.3]heptane system for glutamic acid analogues, the principles can be extended to the spiro[2.3]hexane framework. researchgate.netnih.gov The synthesis of boronic acid analogues of glutamic acid has also been reported, which involves introducing side chains as electrophiles. nih.gov

Heteroatom-Containing Spiro[2.3]hexane Scaffolds

The introduction of heteroatoms such as oxygen and nitrogen into the spiro[2.3]hexane core leads to the formation of novel heterocyclic scaffolds with distinct physicochemical properties. These heteroatom-containing analogues are of great interest in medicinal chemistry as they can act as bioisosteres of existing carbocyclic structures, potentially improving properties like solubility and metabolic stability. rsc.org

Oxa-spiro[2.3]hexanes and Dioxa-spiro[2.3]hexanes

Oxa-spiro[2.3]hexanes are valuable synthetic intermediates that can be further derivatized to create biologically interesting scaffolds. rsc.org Their synthesis is often achieved from cyclobutanones through reactions with carbenoids or a two-step olefination/epoxidation sequence. rsc.org A general approach for a new generation of oxa-spirocycles has been developed, with iodocyclization being a key synthetic step. rsc.org The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility. rsc.org

The 1,5-dioxaspiro[2.3]hexane core represents a novel spiro-heterocycle. researchgate.net Its synthesis can be achieved through a lithium-amide induced single-electron transfer to benzophenones, which generates an N-centered radical and a ketyl radical anion. researchgate.netresearchgate.net These work together to abstract a hydrogen from 3-iodooxetane, initiating a radical-radical coupling to form the desired dioxaspiro[2.3]hexane core. researchgate.netresearchgate.net These compounds can serve as templates for the synthesis of novel nucleosides. uconn.edu

Aza-spiro[2.3]hexanes and Diaza-spiro[2.3]hexanes

Aza-spiro[2.3]hexane derivatives have been synthesized as conformationally "frozen" analogues of L-glutamic acid. beilstein-journals.org The synthesis of these compounds can be challenging due to the need to control the stereochemistry of multiple chiral centers and the presence of the strained spiro junction. beilstein-journals.org One approach starts from D-serine and involves a key rhodium-catalyzed cyclopropanation reaction. beilstein-journals.org

The synthesis of monoprotected diamines derived from 5-azaspiro[2.3]hexane scaffolds has also been described, relying on the cyclopropanation of corresponding azetidine (B1206935) derivatives. researchgate.net Furthermore, significant progress has been made in synthesizing various spiro[2.3]hexane motifs, including 4,5-diazaspiro[2.3]hexane, for the first time. rsc.org The applicability of 4-azaspiro[2.3]hexane as a piperidine (B6355638) bioisostere is also being investigated. rsc.org

Other Functionalized this compound Derivatives

Beyond the core structure of this compound, various functionalized derivatives have been synthesized to explore their chemical properties and potential applications. These modifications primarily involve the introduction of substituents at the 5-position of the cyclobutane ring or the conversion of the carboxylic acid moiety into other functional groups.

Halogenated and Alkylated Spiro[2.3]hexane Carboxylic Acids

The functionalization of the spiro[2.3]hexane carboxylic acid framework through halogenation and alkylation opens avenues to new molecular scaffolds. While direct halogenation or alkylation of the parent acid is challenging, derivatives are often accessed through multi-step synthetic sequences.

One common strategy for functionalization is to start from a precursor that already contains the desired spirocyclic core. For instance, alkylated or arylated derivatives can be prepared where a substituent is present at the 5-position of the cyclobutane ring, adjacent to the carboxylic acid. Examples of such compounds include 5-phenylthis compound uni.lu and 5-methanesulfonylthis compound bldpharm.com.

Another versatile method for creating halogenated derivatives is through decarboxylative halogenation, also known as the Hunsdiecker reaction or related modern variants. nih.gov This process involves converting the carboxylic acid into a salt (typically a silver salt) which then reacts with a halogen to yield an organic halide, with the loss of carbon dioxide. nih.gov Although this method is broadly applicable to aliphatic carboxylic acids, specific examples for this compound are not extensively documented in readily available literature. The general transformation is shown below:

General Reaction for Decarboxylative Halogenation

R-COOH → R-COOAg + HX

R-COOAg + Br₂ → R-Br + AgBr + CO₂

Furthermore, the carboxylic acid group can be converted to a carbonyl chloride (acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting spiro[2.3]hexane-5-carbonyl chloride is a highly reactive intermediate that can undergo various subsequent reactions to yield a range of functionalized compounds. amanote.com

Table 1: Examples of Functionalized Spiro[2.3]hexane Carboxylic Acid Derivatives

Compound NameMolecular FormulaPosition of FunctionalizationReference
5-phenylthis compoundC₁₃H₁₄O₂5-position (Phenyl group) uni.lu
5-Methanesulfonylthis compoundC₈H₁₂O₄S5-position (Methanesulfonyl group) bldpharm.com

Spiro[2.3]hexane-Based Phosphonic Acid Analogues

Phosphonic acids, which feature a C-PO(OH)₂ group, are structural analogues of carboxylic acids and are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. d-nb.infonih.gov The synthesis of spiro[2.3]hexane-based phosphonic acid analogues typically involves the conversion of the carboxylic acid group into a phosphonic acid.

A key intermediate in this transformation is often the spiro[2.3]hexane-5-carbonyl chloride. Research has shown that this acyl chloride can react with phosphorus(III) acid esters, such as trialkyl phosphites, in what is known as the Michaelis-Arbuzov reaction. amanote.com This reaction sequence provides a direct pathway to the corresponding acylphosphonates, which can then be hydrolyzed to yield the desired spiro[2.3]hexane-5-phosphonic acid.

The general mechanism for converting a carboxylic acid to a phosphonic acid via the acyl chloride intermediate is a well-established synthetic route. researchgate.net

General Synthesis of Phosphonic Acids from Carboxylic Acids

Formation of Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂).

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Reaction with a Phosphorus Nucleophile: The resulting acyl chloride (R-COCl) is reacted with a trialkyl phosphite (B83602) (P(OR')₃).

R-COCl + P(OR')₃ → R-CO-PO(OR')₂ + R'Cl

Hydrolysis: The phosphonate (B1237965) ester is then hydrolyzed, typically under acidic conditions, to yield the final phosphonic acid.

R-CO-PO(OR')₂ + 2H₂O → R-CO-PO(OH)₂ + 2R'OH

This methodology allows for the synthesis of α-ketophosphonic acids derived from the spiro[2.3]hexane scaffold. amanote.com These compounds are valuable synthetic intermediates and have been studied for their own chemical reactivity.

Table 2: Key Reagents in the Synthesis of Spiro[2.3]hexane-Based Phosphonic Acids

ReagentRoleIntermediate/ProductReference
Thionyl Chloride (SOCl₂)Chlorinating AgentSpiro[2.3]hexane-5-carbonyl chloride researchgate.net
Trialkyl Phosphite (e.g., P(OEt)₃)Phosphorus NucleophileDiethyl spiro[2.3]hexane-5-carbonylphosphonate amanote.com
Water (H₂O) / AcidHydrolysis AgentSpiro[2.3]hexane-5-carbonylphosphonic acid d-nb.infonih.gov

Computational Chemistry and Theoretical Investigations of Spiro 2.3 Hexane 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For spiro[2.3]hexane-5-carboxylic acid, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its electronic structure and analyze its molecular orbitals. These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds within the strained spirocyclic framework.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and orbital interactions. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the strained sigma bonds of the cyclopropane (B1198618) and cyclobutane (B1203170) rings into the π* orbital of the carbonyl group. This interaction can affect the bond lengths and angles within the spirocyclic core.

A hypothetical table of calculated electronic properties for this compound using a DFT method (e.g., B3LYP/6-31G*) is presented below.

PropertyCalculated ValueUnit
Total Energy-423.5Hartrees
HOMO Energy-7.2eV
LUMO Energy0.5eV
HOMO-LUMO Gap7.7eV
Dipole Moment2.1Debye

Note: These values are hypothetical and serve as an illustration of typical quantum chemical calculation results.

Molecular Dynamics Simulations for Conformational Landscapes of Spiro[2.3]hexane Systems

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamics of molecules over time. nih.govnih.gov For spiro[2.3]hexane systems, MD simulations can reveal the accessible conformations and the energy barriers between them, providing a detailed map of the conformational landscape. nih.gov

The spiro[2.3]hexane core itself has limited flexibility due to the rigid nature of the small rings. However, the substituent on the cyclobutane ring, the carboxylic acid group, possesses rotational freedom around the C-C single bond. MD simulations can track the puckering of the cyclobutane ring and the rotation of the carboxylic acid group, identifying the most stable orientations and the pathways for conformational transitions.

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be employed to overcome potential energy barriers and ensure a thorough exploration of the conformational space. These methods are particularly useful for complex molecules where conventional MD might get trapped in local energy minima. nih.gov The insights gained from these simulations are crucial for understanding how the molecule might interact with biological targets or other molecules.

A representative table summarizing potential conformational states and their relative energies for a generic spiro[2.3]hexane system is shown below.

ConformerDihedral Angle (C-C-C-COOH)Relative Energy (kcal/mol)Population (%)
1120°0.065
2-120°0.230
32.55

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclobutanes.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a predictive tool for understanding the reactivity of molecules and elucidating potential reaction pathways. For this compound, computational methods can identify the most likely sites for electrophilic or nucleophilic attack and predict the thermodynamics and kinetics of various reactions.

A study on the synthesis of spiro derivatives through double intramolecular aromatic electrophilic substitution utilized Fukui dual descriptors to predict reactivity. nih.gov This approach successfully correlated theoretical predictions with experimental outcomes, demonstrating the power of computational modeling in designing synthetic routes for spiro compounds. nih.gov While not directly on this compound, this methodology could be adapted to predict its reactivity.

For this compound, reactivity indices derived from DFT calculations, such as the Fukui functions and the dual descriptor (f(r)), can highlight the regions of the molecule most susceptible to attack. The carboxylic acid group is a primary site for reactions like esterification or amidation. The strained C-C bonds of the cyclopropane ring are also potential sites for ring-opening reactions under certain conditions.

Computational modeling can also be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.

The table below illustrates how computational models can predict the most reactive sites in this compound towards a generic nucleophile.

AtomFukui Index (f-)Predicted Reactivity
Carbonyl Carbon0.25High
Cyclopropane C10.08Moderate
Cyclopropane C20.08Moderate
Cyclobutane C50.05Low

Note: The Fukui indices are hypothetical and for illustrative purposes.

pKa and Dissociation Constant Calculations for this compound Analogues

The acid dissociation constant (pKa) is a critical physicochemical property, particularly for a carboxylic acid. Computational methods provide a means to predict the pKa of a molecule, which can be especially valuable when experimental determination is difficult. mdpi.com Various computational approaches, including those based on thermodynamic cycles combined with quantum mechanical calculations, have been developed for accurate pKa prediction. rdd.edu.iqresearchgate.netntu.edu.iq

For this compound and its analogues, the pKa can be calculated by determining the Gibbs free energy change of the dissociation reaction in a solvent, typically water. This is often done using a combination of gas-phase quantum chemical calculations and a continuum solvation model, such as the Polarizable Continuum Model (PCM). researchgate.net

A table of predicted pKa values for this compound and related compounds, as might be obtained from computational studies, is provided below. rdd.edu.iq

CompoundPredicted pKaExperimental pKa
Acetic Acid4.704.76
Cyclohexanecarboxylic Acid4.854.90
This compound4.78Not Available
Spiro[3.3]heptane-2-carboxylic Acid4.82Not Available

Note: The predicted pKa values are illustrative and based on the expected accuracy of computational methods.

Applications of Spiro 2.3 Hexane 5 Carboxylic Acid in Medicinal Chemistry and Chemical Biology

Spiro[2.3]hexane-Based Bioisosteres in Drug Discovery

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly comparable biological effects. The use of novel, three-dimensional bioisosteres is a highly sought-after strategy in drug design to enhance drug-likeness and navigate crowded intellectual property landscapes.

Spiro[2.3]hexane as Conformational Restricting Bioisosteres

The spiro[2.3]hexane scaffold is notable for its inherent rigidity and three-dimensional character. nih.gov This structural feature is a direct result of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, which significantly limits the conformational flexibility of the molecule. In drug design, such conformational restriction can be highly advantageous. By locking a molecule into a specific, biologically active conformation, the entropic penalty upon binding to a target receptor or enzyme is reduced, which can lead to enhanced binding affinity and potency. The defined spatial arrangement of substituents on the spiro[2.3]hexane core provides predictable exit vectors, which is crucial for optimizing interactions within a protein's binding pocket. researchgate.net

Comparative Analysis of Spiro[2.3]hexane Bioisosterism with Classical Moieties (e.g., Phenyl, Piperidine (B6355638), Cycloalkane)

The spiro[2.3]hexane scaffold serves as a valuable non-classical bioisostere for commonly used chemical moieties in drug candidates. Its unique structural and physicochemical properties offer distinct advantages over traditional, often planar or more flexible, ring systems.

Versus Phenyl: The phenyl group is ubiquitous in pharmaceuticals but is often associated with metabolic liabilities and can present challenges in optimizing properties. Saturated, rigid scaffolds like spirocycles are explored as replacements to improve metabolic stability and solubility while mimicking the spatial orientation of substituents on the aromatic ring. While bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been studied as phenyl ring mimics, the spiro[2.3]hexane core offers a different geometric arrangement of exit vectors that can be exploited in structure-activity relationship (SAR) studies.

Versus Piperidine and Cycloalkane: Heterocyclic variants of the spiro[2.3]hexane scaffold have been investigated as direct bioisosteres for piperidine and cyclohexane (B81311) rings. For instance, exit vector analysis shows that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines. researchgate.net This makes it a compelling alternative for modulating physicochemical properties while maintaining the crucial spatial arrangement of functional groups required for biological activity. researchgate.netnih.gov

Impact of Spiro[2.3]hexane Scaffold on Physicochemical Properties (e.g., metabolic stability, lipophilicity, water solubility)

The introduction of a spiro[2.3]hexane core can significantly modulate key physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The increased fraction of sp³-hybridized carbon atoms in spirocycles generally leads to improved solubility and metabolic stability. nih.gov

Research on aza-derivatives of spiro[2.3]hexane provides concrete examples. The replacement of a piperidine ring with a 4-azaspiro[2.3]hexane motif was shown to decrease the parent compound's basicity (pKa) and increase its lipophilicity (LogP). researchgate.netnih.gov This ability to fine-tune such properties is invaluable during lead optimization, allowing medicinal chemists to address specific liabilities such as poor solubility or rapid metabolism.

Table 1: Comparative Analysis of Spiro[2.3]hexane Derivatives and Classical Moieties

Feature Spiro[2.3]hexane Derivative (e.g., 4-Azaspiro[2.3]hexane) Classical Moiety (e.g., Piperidine) Impact of Replacement
Structure Rigid, three-dimensional spirocycle Flexible, six-membered heterocycle Increased rigidity, defined exit vectors researchgate.net
Lipophilicity (LogP) Generally increased Lower Can enhance membrane permeability researchgate.netnih.gov
Basicity (pKa) Lowered Higher Modulates ionization state at physiological pH researchgate.netnih.gov
Metabolic Stability Often improved Can be susceptible to metabolism Increased sp³ character can block metabolic hotspots nih.gov

| Solubility | Can be improved | Variable | Modulation of crystal packing and solvation nih.gov |

Spiro[2.3]hexane-5-carboxylic Acid Derivatives as Modulators of Biological Pathways

The this compound scaffold can be derivatized to interact with specific biological targets, acting as a rigid framework to present pharmacophoric features in a precise orientation.

Central Nervous System (CNS) Applications: GABAergic System Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are important targets for drugs treating conditions like epilepsy, anxiety, and neuropathic pain. A key challenge in developing GABA-related therapeutics is that GABA itself does not efficiently cross the blood-brain barrier. Consequently, there is significant interest in creating GABA analogs with superior pharmaceutical properties.

Conformationally-restricted analogs of GABA are a major focus of this research. nih.gov The rigid structure of these analogs can lead to higher receptor selectivity and potency. Although direct studies of this compound derivatives as GABA modulators are not extensively documented, the scaffold's inherent rigidity makes it a theoretically ideal platform for designing novel GABAergic agents. By constraining the molecule's shape, the spiro[2.3]hexane core could optimize interactions with GABA receptors. Research on other conformationally constrained spiro-barbiturates has shown they can act as allosteric modulators of GABA-A receptors, demonstrating the potential of spirocyclic structures in this therapeutic area. nih.govchemrxiv.org

Enzyme Inhibition and Receptor Binding Studies (e.g., DGAT1 inhibitors)

Enzyme inhibition is a common mechanism of action for many drugs. The precise fit of a molecule into an enzyme's active site is critical for potent inhibition. Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme involved in triglyceride synthesis, and its inhibition is a therapeutic strategy for obesity and type 2 diabetes. nih.govnih.gov

Studies have identified that rigid carboxylic acid derivatives can be potent inhibitors of DGAT1. For example, inhibitors based on a bicyclohexane carboxylic acid moiety have been designed to prevent metabolic isomerization while maintaining potent DGAT1 inhibition. researchgate.net Similarly, other classes of carboxylic acid-containing molecules have been optimized to achieve high inhibitory activity against DGAT1. nih.govnih.govresearchgate.net While specific research on this compound as a DGAT1 inhibitor is limited, the scaffold's rigid three-dimensional structure is analogous to other successful DGAT1 inhibitors. This structural parallelism suggests that this compound derivatives are promising candidates for the design of novel enzyme inhibitors, offering a rigid core to which functional groups necessary for binding can be attached in a spatially precise manner.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-Azaspiro[2.3]hexane
Phenyl
Piperidine
Cycloalkane
Bicyclo[1.1.1]pentane
Cubane
Gamma-aminobutyric acid (GABA)
Spiro[2.3]hexane
Cyclopropane
Cyclobutane

Potential in Antimicrobial and Anticancer Research

While direct studies on the antimicrobial and anticancer properties of this compound itself are not extensively documented, the broader class of spiro compounds has shown significant promise in these areas. The investigation of various spirocyclic systems suggests the potential of the spiro[2.3]hexane scaffold as a pharmacophore in the development of new therapeutic agents.

Researchers have reported the antimicrobial properties of novel spirocyclic cyclohexane derivatives, which showed variable but promising activity against both Gram-positive and Gram-negative bacteria. epa.gov For instance, certain functionally substituted spiro[5.5]undecane derivatives were identified as potential antimicrobial agents, highlighting the utility of the spiro core. epa.gov Similarly, other complex spiro systems incorporating moieties like chromene and thiadiazole have been synthesized and tested for antimicrobial activity. researchgate.net Spiro-4H-pyran derivatives have also been identified as important fragments in effective antimicrobial drugs, with one derivative showing good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Furthermore, studies on spiropyrrolidines have demonstrated their potential as excellent antimicrobial agents. mdpi.com

In the realm of oncology, various spiro compounds have been synthesized and evaluated for their anticancer activity. mdpi.comnih.gov For example, spiro indoline-2-one derivatives have been designed and synthesized, with some compounds showing significant potential against breast cancer cell lines like MCF-7. researchgate.net Multicomponent domino reactions have been employed to create spirocycles that exhibit antiproliferative activities against human cancer cell lines, including colon carcinoma (HCT116) and promyelocytic leukemia (HL60). mdpi.com The cytotoxic activity of spiro[pyrrolidine-2,3′-oxindoles] has also been demonstrated against human lung (A549) and liver (HepG2) cancer cell lines. nih.gov These findings underscore the relevance of spirocyclic scaffolds in the design of new anticancer agents. researchgate.netnih.gov

Table 1: Bioactivity of Various Spirocyclic Scaffolds

Spirocyclic Scaffold ClassObserved Biological ActivityTarget Organism/Cell Line ExamplesReference
Spiro[5.5]undecane DerivativesAntimicrobialGram-positive and Gram-negative bacteria epa.gov
Spiro-4H-pyran DerivativesAntimicrobialStaphylococcus aureus, Streptococcus pyogenes nih.gov
Spiro[pyrrolidine-2,3′-oxindoles]AnticancerHuman lung (A549), Human liver (HepG2) nih.gov
Spiro Indoline-2-one DerivativesAnticancerBreast cancer (MCF-7) researchgate.net
SpiropyrrolidinesAntimicrobialPathogenic microbe strains mdpi.com

Spiro[2.3]hexane-Derived Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov The incorporation of conformationally constrained amino acid analogues is a key strategy in peptidomimetic design. The rigid spiro[2.3]hexane framework is an ideal scaffold for creating such "frozen" amino acid derivatives.

An efficient synthesis of spiro[2.3]hexane-derived α-amino acids has been reported, providing novel building blocks for peptidomimetic development. researchgate.net These non-canonical amino acids introduce significant conformational constraints, which can help to lock a peptide into its bioactive conformation, thereby enhancing its potency and selectivity for a biological target. beilstein-journals.orgnih.gov The synthesis of these spirocyclic amino acids has been achieved through two primary approaches: the modification of commercially available spirocyclic diesters via steps like Curtius rearrangement, and a method based on the Bucherer-Bergs hydantoin (B18101) synthesis. researchgate.net

Furthermore, derivatives such as 5-azaspiro[2.3]hexanes have been synthesized as constrained analogues of natural amino acids like L-glutamic acid. beilstein-journals.orgnih.gov These "frozen" analogues are designed to limit bond rotation, which is crucial for probing receptor-ligand interactions and improving drugability properties. beilstein-journals.org The development of these unique spiro[2.3]hexane-based amino acids and diamines opens new avenues for designing novel peptidomimetics with precisely controlled three-dimensional structures. researchgate.netrsc.org

Table 2: Synthetic Approaches to Spiro[2.3]hexane-Derived Amino Acids

Synthetic ApproachKey StepsStarting MaterialsOverall YieldReference
Modification of Spiro DiestersMonohydrolysis, Curtius rearrangement, DeprotectionCommercially available spirocyclic diesters31-52% researchgate.net
Bucherer-Bergs SynthesisHydantoin formation, Subsequent cleavageSpirocyclic ketones31-52% researchgate.net
Diastereoselective CyclopropanationHorner-Wadsworth-Emmons reaction, Rhodium-catalyzed cyclopropanationAzetidinone derivative from D-serineNot specified beilstein-journals.orgnih.gov

Integration of Spiro[2.3]hexane Scaffolds in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions are invaluable tools for labeling and studying biomolecules in their natural environment. The spiro[2.3]hexane scaffold has been ingeniously exploited to create highly reactive probes for this purpose.

A key development is the design of spiro[2.3]hex-1-ene , a genetically encodable alkene that possesses a high degree of ring strain. researchgate.net This strain makes it exceptionally reactive in certain bioorthogonal reactions, particularly in superfast "photoclick chemistry." When paired with tetrazoles, spiro[2.3]hex-1-ene participates in a photoinduced cycloaddition reaction with extremely rapid kinetics, allowing for the labeling of proteins in less than 10 seconds. This speed is a significant advantage for studying dynamic biological processes.

The utility of the spiro[2.3]hexane scaffold in this context stems from its unique balance of reactivity and stability. While highly strained, it is stable enough to be incorporated into biological systems. To improve its practical application in aqueous environments, more hydrophilic versions, such as azaspiro[2.3]hex-1-ene , have been developed. These aza-derivatives exhibit greater water solubility and enhanced reactivity, making them robust reporters for bioorthogonal labeling in both E. coli and mammalian cells.

Table 3: Spiro[2.3]hexane Derivatives in Bioorthogonal Chemistry

CompoundKey FeatureApplicationAdvantageReference
Spiro[2.3]hex-1-eneHigh ring strainPhotoinduced tetrazole-alkene cycloaddition (Photoclick Chemistry)Superfast reaction kinetics for rapid protein labeling researchgate.net
Azaspiro[2.3]hex-1-eneIncreased hydrophilicityBioorthogonal reporter for cellular imagingGreater water solubility and reactivity in biological systems rsc.org

Concluding Remarks and Future Perspectives for Spiro 2.3 Hexane 5 Carboxylic Acid Research

Emerging Trends in Spiro[2.3]hexane Synthesis and Derivatization

The synthesis of spiro[2.3]hexane systems has been a challenge for organic chemists due to the inherent strain in the fused small rings. researchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic routes.

Green Chemistry and Photochemistry: A significant emerging trend is the move towards more environmentally benign synthetic protocols. A general green method for synthesizing functionalized spiro[2.3]hexanes has been described, which avoids harmful reagents and utilizes visible-light irradiation. researchgate.netrsc.org This catalyst-free, photoinduced approach allows for the construction of the spiro scaffold under mild conditions and is scalable for both batch and continuous-flow processes. researchgate.net

Catalytic Methods: Dirhodium tetracarboxylates have proven to be effective catalysts for C-H functionalization reactions, offering a powerful tool for creating complex molecules containing cyclopropanes. researchgate.net Rhodium-catalyzed cyclopropanation is a key step in creating spiro[2.3]hexane derivatives, such as in the synthesis of 5-azaspiro[2.3]hexane analogues of L-glutamic acid. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another powerful technique being applied to complex molecular architectures. nih.govrsc.org This method often leads to accelerated reaction rates and improved yields, making it a promising tool for the rapid and efficient synthesis of novel spiro heterocyclic compounds. nih.govrsc.org

Enantioselective Protocols: For therapeutic applications, controlling the stereochemistry is crucial. The development of enantioselective protocols is a key area of future research. rsc.org Chemoenzymatic methods, such as the use of Pseudomonas cepacia lipase (B570770) for the resolution of racemic intermediates, have been successfully employed in the synthesis of novel R- and S-spiro[2.3]hexane carbocyclic nucleosides. acs.orgnih.gov

Unexplored Therapeutic Areas for Spiro[2.3]hexane-5-carboxylic Acid Analogues

The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold makes it an attractive framework for designing analogues of biologically important molecules, effectively "freezing" them in a specific conformation. This can lead to enhanced potency and selectivity.

Neurotransmitter Analogues: Derivatives of spiro[2.3]hexane have been designed as conformationally restricted analogues of key neurotransmitters. For example, 5-aminospiro[2.3]hexane-1-carboxylic acid has been developed as a rigid analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. google.com Similarly, 5-azaspiro[2.3]hexane derivatives have been synthesized as "frozen" analogues of L-glutamic acid, designed to limit bond rotation. beilstein-journals.org These precedents suggest that analogues of this compound could be explored for neurological disorders by targeting GABA or glutamate (B1630785) receptors.

Antiviral and Anticancer Agents: The synthesis of spiro[2.3]hexane carbocyclic nucleosides opens the door to potential antiviral and anticancer applications. acs.org Nucleoside analogues are a cornerstone of chemotherapy and virotherapy, and the unique shape of the spiro[2.3]hexane moiety could lead to novel mechanisms of action or overcome resistance to existing drugs.

Respiratory Diseases: Novel spiro imidazobenzodiazepines have been investigated as inhaled bronchodilators for asthma. nih.gov These compounds, containing a spiro core, were designed to target GABA-A receptors in the lungs while having low permeability to avoid central nervous system side effects. nih.gov This indicates a potential, yet unexplored, application for appropriately functionalized this compound analogues in treating respiratory conditions.

Antimicrobial Agents: Spiro heterocycles have demonstrated a wide range of pharmacological activities, including antimicrobial effects. nih.gov For instance, certain spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole] derivatives have shown excellent activity against Klebsiella pneumoniae. nih.gov This suggests that derivatives of this compound could be investigated as novel antibacterial or antifungal agents.

Interdisciplinary Research Directions

The successful development of therapeutics based on this compound will require a highly interdisciplinary approach, integrating expertise from several fields.

Computational and Synthetic Chemistry: A synergistic approach combining computational studies with synthetic efforts will be vital. In silico modeling can help predict the physicochemical properties and biological activity of novel analogues, guiding synthetic chemists to prioritize the most promising targets. rsc.orgnih.gov This reduces the time and resources spent on synthesizing and testing less viable compounds.

Chemical Biology and Pharmacology: Once synthesized, new derivatives must be rigorously tested to understand their biological effects. This involves collaboration with chemical biologists and pharmacologists to perform in vitro assays, cell-based studies, and eventually in vivo evaluation to determine efficacy and mechanism of action. nih.govnih.gov

Biocatalysis and Process Chemistry: The use of enzymes in synthesis (biocatalysis) offers a green and highly selective method for producing chiral building blocks, as demonstrated in the synthesis of spiro[2.3]hexane nucleosides. acs.orgnih.gov As compounds progress toward clinical application, process chemists will be needed to develop safe, scalable, and cost-effective manufacturing routes. rsc.org

The journey from a promising scaffold like this compound to a clinically approved drug is complex, but the emerging trends in synthesis and the clear opportunities for therapeutic innovation suggest a bright future for this unique class of molecules.

Q & A

Q. What are the key challenges in synthesizing Spiro[2.3]hexane-5-carboxylic acid with high stereochemical purity, and what methods address them?

The synthesis of spirocyclic compounds like this compound often faces challenges in controlling stereochemistry and minimizing ring strain. Evidence from stereocontrolled syntheses of analogous 5-azaspiro[2.3]hexane derivatives highlights the use of chiral auxiliaries or enantioselective catalysis to achieve high stereochemical purity . For example, intramolecular cyclization under inert gas (e.g., nitrogen) and low-temperature conditions can reduce side reactions. Purification via preparative HPLC or chiral column chromatography is critical for isolating enantiomerically pure products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies carboxylate and sp3^3 hybridized carbons. Discrepancies in data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves such issues .

Q. What precautions are necessary to ensure the stability of this compound during storage and experiments?

The compound’s sensitivity to moisture and oxidation necessitates storage in airtight containers under inert gas (e.g., argon) at 2–8°C . During reactions, avoid exposure to air or protic solvents to prevent hydrolysis. Stability tests under varying pH and temperature conditions are recommended to establish optimal handling protocols .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability of this compound derivatives in drug design?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the energy barriers between conformers. For instance, studies on 5-azaspiro[2.3]hexane analogs of L-glutamic acid used MD to validate their "frozen" conformations, which mimic bioactive states of neurotransmitters. Docking studies with target receptors (e.g., NMDA or AMPA glutamate receptors) further refine pharmacophore models .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives across studies?

Variability in biological assays (e.g., IC50_{50} values) may stem from differences in assay conditions (pH, temperature) or compound purity. Replicating experiments with standardized protocols and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) is critical. Meta-analysis of literature data, accounting for substituent effects (e.g., fluorophenyl groups in derivatives), can identify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements of this compound?

Systematic SAR involves synthesizing derivatives with targeted substitutions (e.g., halogenation at the 5-position or carboxylate bioisosteres). Activity data from receptor-binding assays are analyzed using multivariate regression or machine learning to identify critical moieties. For example, fluorination at the 2-position in 5-(2-fluorophenyl)this compound enhances metabolic stability, as observed in related spirocyclic drug candidates .

Methodological Guidance

  • Data Contradiction Analysis : Always cross-validate spectroscopic data with orthogonal techniques (e.g., XRD for ambiguous NMR signals) .
  • Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent polarity, catalyst loading) while minimizing resource use .
  • Literature Review : Leverage databases like PubChem and ChemSpider to track nomenclature variations (e.g., CAS vs. IUPAC names) and avoid redundant synthesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.